N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide
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Overview
Description
N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of cyanomethylated amides This compound is characterized by the presence of two cyanomethyl groups attached to the nitrogen atom of the amide, along with two methoxy groups on the benzene ring
Scientific Research Applications
N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzamide with cyanomethylating agents. One common method is the reaction of 3,4-dimethoxybenzamide with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. This reaction proceeds via a Strecker-type mechanism, where the amide nitrogen attacks the electrophilic carbon of formaldehyde, followed by nucleophilic attack by the cyanide ion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, such as oxadiazoles and triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used.
Cyclization: Reagents like hydrazine and hydroxylamine in the presence of acidic or basic catalysts are employed.
Major Products:
Substitution Products: Various substituted amides and nitriles.
Cyclization Products: Heterocyclic compounds like oxadiazoles and triazoles.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide involves its interaction with various molecular targets. The cyanomethyl groups can act as electrophiles, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The methoxy groups on the benzene ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound also contains cyanomethyl groups but differs in the presence of a trifluoromethanesulfonamide moiety.
N,N-bis(cyanomethyl)methylenediamine: Similar in structure but contains a methylenediamine backbone instead of a benzamide.
Uniqueness: N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide is unique due to the presence of both cyanomethyl and methoxy groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-4-3-10(9-12(11)19-2)13(17)16(7-5-14)8-6-15/h3-4,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJYYKDHAQDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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